molecular formula C17H17F2NO3S B2787910 N-(2,4-difluorophenyl)-4-tosylbutanamide CAS No. 922984-69-8

N-(2,4-difluorophenyl)-4-tosylbutanamide

Cat. No.: B2787910
CAS No.: 922984-69-8
M. Wt: 353.38
InChI Key: QKQBIUKTQFCWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-4-tosylbutanamide is a fluorinated amide derivative characterized by a butanamide backbone substituted with a 2,4-difluorophenyl group at the nitrogen and a tosyl (p-toluenesulfonyl) moiety at the fourth carbon. Fluorinated amides are pivotal in medicinal chemistry due to fluorine’s electronegativity, which enhances metabolic stability and modulates intermolecular interactions such as hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3S/c1-12-4-7-14(8-5-12)24(22,23)10-2-3-17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQBIUKTQFCWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2,4-difluorophenyl)-4-tosylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a difluorophenyl group and a tosyl group attached to a butanamide backbone. This unique structure contributes to its diverse biological activities. The presence of the difluorophenyl moiety is known to enhance lipophilicity and improve binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes or receptors involved in various biochemical pathways. The compound's mechanism of action is likely multifaceted, involving:

  • Enzyme Inhibition : It may inhibit enzymes that play critical roles in metabolic pathways, including those involved in cancer progression.
  • Receptor Modulation : The compound might act as a modulator for receptors associated with cell signaling pathways, affecting cellular responses.

Biological Activities

This compound has shown promise in several areas:

  • Anticancer Activity : Initial studies indicate that this compound exhibits selective antiproliferative effects against various cancer cell lines. It has been particularly effective against non-small-cell lung cancer (NSCLC) and leukemia cell lines.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds. Key findings include:

  • Antiproliferative Effects : In vitro assays revealed that this compound inhibited cell growth in NSCLC with a GI50 (growth inhibition concentration) ranging from 1.12 to 3.95 µM .
  • Mechanistic Insights : Molecular docking studies indicated strong binding affinities to targets such as EGFR and mTOR, suggesting that the compound may interfere with critical signaling pathways in cancer cells .
  • Comparison with Related Compounds : A comparative analysis of structurally similar compounds highlighted the unique bioactivity profile of this compound. For example:
Compound NameStructure FeaturesBiological Activity
N-(3-fluorophenyl)-4-tosylbutanamideFluorophenyl and tosyl groupsAnticancer
N-(pyridin-3-yl)thiazol-2-yl-4-tosylbutanamidePyridine and thiazole ringsAntimicrobial

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorinated Amides

Compound Name Substituents/Backbone Molecular Formula Key Interactions/Properties References
N-(2,4-Difluorophenyl)-4-tosylbutanamide Tosyl (C₇H₇SO₂), 2,4-difluorophenyl C₁₇H₁₆F₂NO₃S Anticipated sulfonyl H-bonding, steric effects N/A (Inferred)
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) 2-fluorobenzoyl, 2,4-difluorophenyl C₁₃H₈F₃NO 1D amide-amide chains, N–H···F (2.12 Å), C–H···O interactions
4-(4-Amino-2-fluorophenyl)-N-methylbutanamide Methyl, amino, fluorophenyl C₁₁H₁₅FN₂O Potential amine-mediated H-bonding
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide Dichlorophenoxy, amino, fluorophenyl C₁₆H₁₄Cl₂FN₂O₂ Phenoxy-mediated π-stacking, Cl/F halogen interactions
N-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanamide 4,4-dimethyl-3-oxo, difluorophenyl C₁₃H₁₅F₂NO₂ Ketone-mediated dipole interactions

Hydrogen Bonding and Crystal Packing

  • Fo24 : Exhibits 1D chains via N–H···O amide-amide interactions (3.09 Å) and intramolecular N–H···F contacts (2.12 Å). These interactions stabilize its planar molecular conformation .
  • For instance, sulfonyl groups in compounds like PIHQUT form R₂²(12) ring motifs with C–H donors .
  • Chlorinated/Phenoxy Derivatives: Compounds such as N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide likely exhibit Cl···π or O–H···Cl interactions, altering solubility and thermal stability .

Electronic and Steric Effects

  • Fluorine vs. Tosyl Substituents : Fluorine’s high electronegativity polarizes C–F bonds, enabling weak hydrogen bonds (e.g., C–H···F) . In contrast, the tosyl group’s sulfonyl moiety is both electron-withdrawing and sterically demanding, which may reduce crystal symmetry or increase melting points.
  • Butanamide Backbone : The four-carbon chain in this compound provides conformational flexibility, unlike rigid benzamides (e.g., Fo24). This flexibility could influence bioavailability and aggregation behavior.

Research Findings and Implications

Pharmacological Relevance

  • Fluorinated amides are prevalent in drug discovery due to their resistance to oxidative metabolism . The tosyl group may enhance binding to sulfonylurea receptors or proteases, warranting further exploration.

Q & A

Q. What are the optimal synthetic pathways for N-(2,4-difluorophenyl)-4-tosylbutanamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a tosyl-protected butanamide precursor with 2,4-difluoroaniline via nucleophilic acyl substitution. Key steps include:
  • Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to activate the carboxyl group .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic amines .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Table 1 : Example Reaction Conditions

StepReagent/ConditionPurposeYield Range
TosylationTsCl, pyridineProtect hydroxyl group70–85%
AmidationHATU, DIPEACouple amine to acid60–75%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N-(2,4-difluorophenyl)-4-tosylbutanamide?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for difluorophenyl) and methyl groups (δ 2.4–2.6 ppm for tosyl CH₃) .
  • ¹⁹F NMR : Confirms fluorine substitution patterns (δ -110 to -120 ppm for ortho/para-F) .
  • Infrared (IR) Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-S bond in tosyl group: ~1.76 Å) using SHELXL for refinement .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of N-(2,4-difluorophenyl)-4-tosylbutanamide with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., kinases or hydrolases). The difluorophenyl group often engages in π-π stacking, while the tosyl moiety may occupy hydrophobic pockets .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
  • Free Energy Calculations : MM/PBSA estimates binding affinities (ΔG values), with lower energies (< -7 kcal/mol) suggesting strong interactions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
  • Purity Issues : Validate compound purity (>95%) via HPLC before biological testing .
  • Target Selectivity : Use CRISPR-edited cell lines to isolate specific protein interactions .

Table 2 : Case Study on Antifungal Activity Discrepancies

StudyPurity (%)Assay TypeIC₅₀ (µM)Conclusion
A92Broth microdilution25Moderate activity
B99Agar diffusion12High activity

Q. What strategies mitigate instability of N-(2,4-difluorophenyl)-4-tosylbutanamide during storage or reaction conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture Control : Use molecular sieves in reactions or storage environments .
  • Inert Atmosphere : Conduct air-sensitive steps (e.g., amidation) under nitrogen/argon .

Data Contradiction Analysis

Q. Why do computational predictions and experimental binding assays sometimes diverge for this compound?

  • Methodological Answer :
  • Force Field Limitations : Traditional models (e.g., GAFF) may inaccurately parameterize fluorine’s electronegativity. Switch to polarizable force fields (e.g., AMOEBA) .
  • Solvent Effects : Include explicit solvent molecules (e.g., TIP3P water) in simulations to account for hydrophobic interactions .
  • Conformational Flexibility : Use metadynamics to sample rare binding poses missed in static docking .

Research Design Considerations

Q. How to design a structure-activity relationship (SAR) study for N-(2,4-difluorophenyl)-4-tosylbutanamide derivatives?

  • Methodological Answer :
  • Core Modifications : Vary substituents on the phenyl ring (e.g., Cl, OCH₃) and tosyl group (e.g., mesyl, nosyl) .
  • Biological Testing : Use a tiered approach:

In vitro : Enzyme inhibition assays (IC₅₀ determination).

Cellular : Cytotoxicity (MTT assay) and selectivity (HEK293 vs. cancer cells) .

  • Data Correlation : Multivariate analysis (PCA or PLS) links structural features to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.